2-Isopropyl-5-methoxypentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-5-methoxypentan-1-amine is an organic compound with a complex structure that includes an isopropyl group, a methoxy group, and an amine group attached to a pentane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-methoxypentan-1-amine can be achieved through several methods. One common approach involves the alkylation of a primary amine with an appropriate alkyl halide. For instance, the reaction of 2-isopropyl-5-methoxypentyl chloride with ammonia or a primary amine under basic conditions can yield the desired amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar alkylation reactions. The process may include steps such as purification and distillation to ensure the final product’s purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropyl-5-methoxypentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-5-methoxypentan-1-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Isopropyl-5-methoxypentan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes. The methoxy group may also play a role in modulating the compound’s activity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Isopropyl-5-methylphenol: Known for its antioxidant and anti-inflammatory properties.
2-Isopropyl-5-methylcyclohexyl heptanoate: Used as a permeation enhancer in pharmaceutical formulations.
Uniqueness
2-Isopropyl-5-methoxypentan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of an isopropyl group, methoxy group, and amine group makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C9H21NO |
---|---|
Molekulargewicht |
159.27 g/mol |
IUPAC-Name |
5-methoxy-2-propan-2-ylpentan-1-amine |
InChI |
InChI=1S/C9H21NO/c1-8(2)9(7-10)5-4-6-11-3/h8-9H,4-7,10H2,1-3H3 |
InChI-Schlüssel |
SDAHISNBCFCOGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CCCOC)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.